Geranyl isobutyrate

Description

Properties

IUPAC Name |

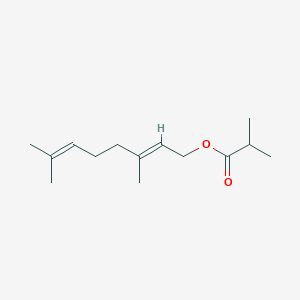

3,7-dimethylocta-2,6-dienyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJYXQFXLSCKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859717 | |

| Record name | 3,7-Dimethylocta-2,6-dien-1-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl isobutyrate can be synthesized through the esterification reaction between geraniol and isobutyric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Geraniol+Isobutyric Acid→Geranyl Isobutyrate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using biocatalysts such as lipases. For example, immobilized Candida antarctica lipase B (Novozym 435) can be used in a continuous-flow packed-bed reactor to achieve high conversion rates. The reaction conditions typically involve a temperature of around 50-70°C and a molar ratio of 1:1 between geraniol and isobutyric acid .

Chemical Reactions Analysis

Types of Reactions: Geranyl isobutyrate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to geraniol and isobutyric acid.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Geraniol and isobutyric acid.

Oxidation: Geranyl aldehyde or geranyl carboxylic acid.

Reduction: Geranyl alcohol.

Scientific Research Applications

Chemical and Biological Applications

1. Chemistry:

Geranyl isobutyrate serves as a model compound in studies of esterification and hydrolysis reactions. Its chemical structure allows researchers to explore reaction mechanisms and kinetics in organic synthesis.

2. Biology:

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies indicate that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for use in preserving food and cosmetic products.

- Antioxidant Activity: Research suggests that this compound possesses antioxidant properties, which may contribute to its therapeutic potential by neutralizing free radicals in biological systems .

3. Medicine:

Ongoing research is exploring the therapeutic effects of this compound, particularly its anticancer activity. Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines, although further investigation is needed to fully understand its mechanisms and efficacy .

Industrial Applications

1. Food Science:

this compound is widely used as a flavoring agent in the food industry due to its pleasant floral aroma. It enhances the sensory experience of various food products, particularly in beverages and confections. The compound's application extends to brewing, where it contributes to the flavor profile of hoppy beers like India Pale Ales (IPAs) through quantification methods such as headspace solid-phase microextraction gas chromatography.

2. Fragrance Industry:

In perfumery, this compound is valued for its sweet, floral notes reminiscent of rose petals and citrus undertones. It adds depth and complexity to fragrances and is commonly included in colognes and body care products during manufacturing processes .

Synthesis and Production

This compound can be synthesized through the esterification of geraniol with isobutyric acid, typically using an acid catalyst such as sulfuric acid under reflux conditions. The reaction can be summarized as follows:

In industrial settings, biocatalysts like lipases from Thermomyces lanuginosus are employed to optimize production conditions, achieving high conversion rates while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study published in Phytotherapy Research evaluated the antimicrobial properties of this compound against common foodborne pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential use as a natural preservative in food products .

Case Study 2: Flavor Enhancement in Brewing

Research conducted on the application of this compound in brewing demonstrated its effectiveness in enhancing the aroma and flavor profile of beer. The study utilized advanced chromatographic techniques to quantify the compound's concentration and assess its impact on sensory attributes.

Mechanism of Action

The mechanism of action of geranyl isobutyrate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release geraniol and isobutyric acid, which can then exert their effects on cellular processes. Geraniol, in particular, is known to interact with lipid bilayers and proteins, affecting membrane fluidity and enzyme activity .

Comparison with Similar Compounds

This compound vs. Geranyl Butyrate

Key Difference : The branched isobutyrate group in this compound reduces its volatility compared to the linear butyrate chain in geranyl butyrate, enhancing its persistence in fragrances .

This compound vs. Geranyl Isovalerate

Key Difference : The longer isovalerate chain in geranyl isovalerate contributes to a sweeter aroma but reduces its stability in aqueous formulations compared to this compound .

This compound vs. Isoamyl Isobutyrate

Key Difference: The smaller isoamyl group in isoamyl isobutyrate increases its volatility, making it more suitable for top-note fragrances, whereas this compound’s larger terpene structure enhances its use in long-lasting middle notes .

Research Findings and Industrial Relevance

- Aroma Contribution : In Wuyi Rock teas, this compound is a key volatile organic compound (VOC) distinguishing regional varieties, with concentrations correlating to floral intensity .

- Hop Extracts: Centennial hop varieties contain higher this compound levels (linked to floral notes), while Citra hops favor isoamyl isobutyrate (herbaceous notes) .

Biological Activity

Geranyl isobutyrate is an ester derived from geraniol and isobutyric acid, known for its presence in various essential oils. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a monoterpenoid ester. Its chemical formula is , and it possesses a characteristic fruity aroma, making it a candidate for use in flavoring and fragrance applications. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various essential oils found that this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

These findings suggest that this compound could be utilized as a natural preservative in food products.

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. A comparative study on various terpenes showed that this compound inhibited the production of pro-inflammatory cytokines in vitro. The results indicated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 100 µg/mL.

3. Cytotoxic Effects

The cytotoxic potential of this compound was assessed using various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 15 |

| MCF7 | 20 |

These values indicate that this compound possesses moderate cytotoxic activity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Tropical Journal of Natural Product Research evaluated the antimicrobial efficacy of various essential oils containing this compound. The research highlighted that formulations with higher concentrations of this ester showed enhanced antimicrobial activity compared to those without it. This suggests that incorporating this compound into formulations could improve their effectiveness against microbial contamination.

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies conducted on animal models demonstrated that the administration of this compound significantly reduced paw edema induced by carrageenan injection, indicating its potential as an anti-inflammatory agent. Histological examinations revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

Q & A

Q. What are the primary analytical methods for identifying geranyl isobutyrate in complex matrices, and how can researchers validate their results?

this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) due to its volatility and ester functional group. To validate results, researchers should:

- Compare retention indices and mass spectra with authentic standards .

- Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Apply multivariate statistical analysis (e.g., PCA) to distinguish it from structurally similar esters in natural product extracts .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis optimization involves:

- Catalyst selection : Acid-catalyzed esterification (e.g., sulfuric acid) vs. enzymatic methods (e.g., lipases), with the latter offering better stereochemical control .

- Reaction monitoring : Track progress via FTIR to observe the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .

- Purification : Fractional distillation under reduced pressure to minimize thermal degradation, followed by NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm purity .

Q. What experimental controls are critical when studying this compound’s stability under varying environmental conditions?

- Thermal stability : Include inert atmosphere controls (N2 or Ar) to prevent oxidative degradation .

- Photochemical stability : Use UV-visible spectroscopy to monitor degradation kinetics under controlled light exposure .

- Humidity controls : Pair gravimetric analysis with Karl Fischer titration to quantify hydrolysis rates .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity in plant volatile studies be resolved?

Contradictions often arise from:

- Context-dependent emission : Diurnal variation in plant emission profiles requires standardized sampling times .

- Ecological interactions : Use microcosm experiments to isolate biotic (e.g., herbivory) vs. abiotic (e.g., temperature) triggers .

- Quantitative vs. qualitative significance : Apply receiver operating characteristic (ROC) analysis to distinguish bioactive thresholds from background noise .

Q. What advanced spectroscopic techniques can elucidate this compound’s interaction with biological receptors?

- NMR titration experiments : Monitor chemical shift perturbations in receptor-ligand complexes (e.g., insect olfactory proteins) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) in real time .

- Molecular dynamics simulations : Use density functional theory (DFT) to model conformational changes upon binding .

Q. How do methodological differences in sample preparation affect this compound quantification in food matrices?

- Extraction bias : Compare headspace solid-phase microextraction (HS-SPME) with solvent-assisted flavor evaporation (SAFE), noting SAFE’s superior recovery of polar esters .

- Matrix effects : Validate methods using spike-and-recovery experiments with isotopically labeled this compound .

- Data normalization : Use ratio-metric reporting (e.g., peak area/internal standard) to mitigate instrument drift .

Methodological Design & Data Interpretation

Q. What statistical frameworks are robust for analyzing this compound’s role in multi-component aroma profiles?

- Orthogonal partial least squares-discriminant analysis (OPLS-DA) : Identifies covariance patterns between this compound and sensory attributes .

- Network analysis : Maps synergistic/antagonistic interactions with other volatiles using correlation matrices .

- Machine learning : Train random forest models on GC-olfactometry data to predict perceptual thresholds .

Q. How can researchers address reproducibility challenges in this compound-related studies?

- Open-science practices : Share raw chromatographic data and computational scripts via repositories like Zenodo .

- Interlaboratory validation : Participate in ring trials using standardized reference materials .

- Meta-analysis : Apply Cochrane’s Q-test to assess heterogeneity across published datasets .

Ethical & Reporting Standards

Q. What are the best practices for reporting this compound data in compliance with academic journal guidelines?

- Data transparency : Deposit NMR/GC-MS spectra in public databases (e.g., PubChem) with unique accession codes .

- Ethical sourcing : Document the origin of natural this compound extracts (e.g., plant species, geographic location) .

- Conflict of interest : Disclose funding sources related to industrial applications (e.g., flavoring agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.